molecular formula C10H7N3 B2576273 4-phenyl-1H-pyrazole-3-carbonitrile CAS No. 21673-04-1

4-phenyl-1H-pyrazole-3-carbonitrile

Cat. No.: B2576273
CAS No.: 21673-04-1
M. Wt: 169.187
InChI Key: UKUOCGFYSINYSA-UHFFFAOYSA-N
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Description

4-phenyl-1H-pyrazole-3-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group at the 4-position and a nitrile group at the 3-position

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 4-phenyl-1H-pyrazole-3-carbonitrile may also interact with various biological targets.

Mode of Action

Related compounds have been shown to undergo various reactions such as oxidation, reduction, photolysis, and hydrolysis . These reactions could potentially alter the structure of the compound, thereby affecting its interaction with its targets.

Biochemical Pathways

Similar compounds have been shown to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially influence a variety of biochemical pathways.

Pharmacokinetics

It’s known that the compound is a solid at room temperature , which could potentially impact its bioavailability.

Result of Action

Based on the wide range of biological activities exhibited by similar compounds , it can be inferred that this compound could potentially have diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-1H-pyrazole-3-carbonitrile typically involves the cyclocondensation of arylhydrazines with malononitrile derivatives. One common method uses a catalytic system involving iron(III) chloride (FeCl3) and polyvinylpyrrolidone (PVP) in a green solvent mixture of water and polyethylene glycol (PEG-400). This reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to yield the desired pyrazole .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and scalable catalytic systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-1H-pyrazole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are common.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for aromatic substitution.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-phenyl-1H-pyrazole-3-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile
  • 1,3-diphenyl-1H-pyrazole-4-carbonitrile
  • 5-amino-1-methyl-1H-pyrazole-4-carbonitrile

Uniqueness

4-phenyl-1H-pyrazole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a phenyl group and a nitrile group on the pyrazole ring allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug design .

Properties

IUPAC Name

4-phenyl-1H-pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-6-10-9(7-12-13-10)8-4-2-1-3-5-8/h1-5,7H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUOCGFYSINYSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NN=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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